1,1-Dimethoxycyclobutane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

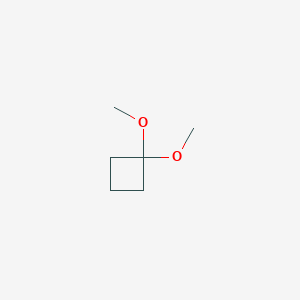

1,1-Dimethoxycyclobutane is a chemical compound with the molecular formula C6H12O2 . It has an average mass of 116.158 Da and a monoisotopic mass of 116.083733 Da .

Synthesis Analysis

The synthesis of this compound can be achieved from Methanol and Cyclobutanone . Another promising pathway for its synthesis is through the use of photoredox catalysis to promote the single-electron oxidation of bicyclo[1.1.0]butanes . The synthetic utility of the resulting radical cations is highlighted by their ability to undergo highly regio- and diastereoselective [2π+2σ] cycloaddition reactions .Molecular Structure Analysis

The molecular structure of this compound consists of 6 Carbon atoms, 12 Hydrogen atoms, and 2 Oxygen atoms . The structure, properties, spectra, suppliers, and links for this compound can be found on ChemSpider .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include an average mass of 116.158 Da and a monoisotopic mass of 116.083733 Da .Wissenschaftliche Forschungsanwendungen

Anionic Polymerization and Crystalline Polymers

1,1-Dimethyl-1-silacyclobutane, closely related to 1,1-Dimethoxycyclobutane, has been polymerized anionically using sec-butyllithium in various solutions. This method produced high molecular weight poly(1,1-dimethyl silabutane) without precipitation. The polymer's crystalline nature was confirmed by differential scanning calorimetry and X-ray diffraction measurements (Kawahara et al., 2004).

Synthesis of Conformationally Locked Nucleosides

Research has demonstrated the synthesis of conformationally locked nucleosides from 3,3-Di(isopropoxycarbonyl)-1,1-dimethoxycyclobutane. This process involves multi-step conversions to yield specific nucleoside analogues, indicating potential applications in molecular biology or pharmacology (Wang, 2000).

Deposition of Silicon-Carbide Thin Films

1,1-Dimethyl-1-silacyclobutane has been used as a precursor for depositing silicon carbide (SiC) thin films by low-pressure chemical vapor deposition. This method achieved the deposition of polycrystalline and amorphous SiC thin films at various temperatures, showing potential for applications in electronics and materials science (Chiu & Lee, 1992).

Molecular Structure Analysis

The molecular structure of 1,1-dimethylsilacyclobutane, a compound related to this compound, has been analyzed through gas-phase electron diffraction. This research offers insights into the compound's geometric parameters, which can be vital for understanding its chemical behavior and potential applications (Shen, Apen, & Hilderbrandt, 1991).

Anticancer Potency of Platinum(II) Complexes

Studies have shown that the introduction of two methoxy groups in the 1,1-cyclobutanedicarboxylate can improve the anticancer activity of resulting platinum(II) complexes. This finding is significant for the development of more effective cancer treatments (Zhao et al., 2017).

Cycloaddition Reactions in Organic Chemistry

1,1-Dimethyl-1-silacyclobutane has been used in cycloaddition reactions with acetylenes catalyzed by palladium complexes. This research offers new methods for synthesizing silacyclohexene derivatives, which are valuable in organic synthesis (SakuraiHideki & ImaiTakafumi, 1975).

Eigenschaften

IUPAC Name |

1,1-dimethoxycyclobutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-7-6(8-2)4-3-5-6/h3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZPXMCHUMPYRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4415-90-1 |

Source

|

| Record name | 1,1-dimethoxycyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2475145.png)

![methyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2475151.png)

![12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B2475153.png)

![N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2475154.png)

![(Z)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2475155.png)